molecular formula C19H30N2O2 B5188010 1-(Cyclopentylmethyl)-4-[(2,3-dimethoxyphenyl)methyl]piperazine

1-(Cyclopentylmethyl)-4-[(2,3-dimethoxyphenyl)methyl]piperazine

Cat. No.: B5188010
M. Wt: 318.5 g/mol
InChI Key: XFTRQWKUBKWEOK-UHFFFAOYSA-N
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Description

1-(Cyclopentylmethyl)-4-[(2,3-dimethoxyphenyl)methyl]piperazine is a complex organic compound that belongs to the class of piperazines. Piperazines are heterocyclic amines that have a wide range of applications in medicinal chemistry and pharmaceuticals. This particular compound is characterized by the presence of a cyclopentylmethyl group and a 2,3-dimethoxyphenylmethyl group attached to the piperazine ring.

Properties

IUPAC Name

1-(cyclopentylmethyl)-4-[(2,3-dimethoxyphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O2/c1-22-18-9-5-8-17(19(18)23-2)15-21-12-10-20(11-13-21)14-16-6-3-4-7-16/h5,8-9,16H,3-4,6-7,10-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFTRQWKUBKWEOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)CN2CCN(CC2)CC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Cyclopentylmethyl)-4-[(2,3-dimethoxyphenyl)methyl]piperazine typically involves the reaction of cyclopentylmethylamine with 2,3-dimethoxybenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The reaction can be summarized as follows:

Cyclopentylmethylamine+2,3-dimethoxybenzyl chlorideNaOH, refluxThis compound\text{Cyclopentylmethylamine} + \text{2,3-dimethoxybenzyl chloride} \xrightarrow{\text{NaOH, reflux}} \text{this compound} Cyclopentylmethylamine+2,3-dimethoxybenzyl chlorideNaOH, reflux​this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(Cyclopentylmethyl)-4-[(2,3-dimethoxyphenyl)methyl]piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperazines or aromatic compounds.

Scientific Research Applications

1-(Cyclopentylmethyl)-4-[(2,3-dimethoxyphenyl)methyl]piperazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological receptors and enzymes.

    Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 1-(Cyclopentylmethyl)-4-[(2,3-dimethoxyphenyl)methyl]piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets. The pathways involved can include signal transduction cascades, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Cyclopentylmethyl)piperazine
  • 4-[(2,3-dimethoxyphenyl)methyl]piperazine
  • 1-(Cyclohexylmethyl)-4-[(2,3-dimethoxyphenyl)methyl]piperazine

Uniqueness

1-(Cyclopentylmethyl)-4-[(2,3-dimethoxyphenyl)methyl]piperazine is unique due to the presence of both cyclopentylmethyl and 2,3-dimethoxyphenylmethyl groups, which confer distinct chemical and biological properties. This combination of functional groups can result in unique interactions with molecular targets, making it a valuable compound for research and development.

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